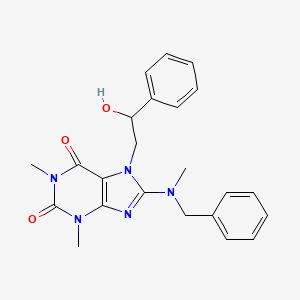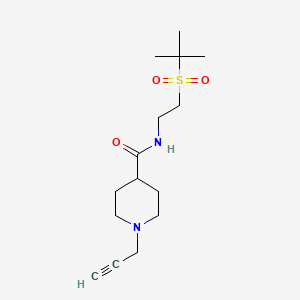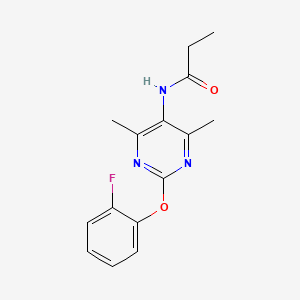
N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)propionamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a fluorophenoxy group, which is a phenyl ring (a six-membered carbon ring) with a fluorine atom and an oxygen atom attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the fluorophenoxy group, and the attachment of the propionamide group. Unfortunately, without specific information or research on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring and the phenyl ring are both aromatic, meaning they have a special stability due to the delocalization of π electrons. The fluorine atom in the fluorophenoxy group is highly electronegative, which could influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The presence of the fluorine atom could make the compound more reactive, as fluorine is highly electronegative and can strongly attract electrons. The pyrimidine ring and the phenyl ring could also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the fluorine atom could affect the compound’s polarity, solubility, and boiling and melting points .科学的研究の応用
Antibacterial and Antifungal Agents
Research involving the synthesis and characterization of new types of propionamide derivatives, such as those found in studies by Helal et al. (2013), demonstrates the potential of these compounds as antibacterial and antifungal agents. Their study highlighted several compounds with significant antimicrobial activities, suggesting that derivatives of propionamide, including those structurally similar to "N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)propionamide," could have applications in developing new antimicrobial drugs (Helal et al., 2013).
Kinase Inhibitors for Cancer Therapy
The discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, as discussed by Schroeder et al. (2009), points to the utility of certain pyrimidinyl compounds in cancer therapy. Their work on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides highlights the potential for structurally similar compounds, including those related to "N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)propionamide," in targeting cancer pathways (Schroeder et al., 2009).
Fluorescence Studies and Biological Applications
The synthesis of derivatives for fluorescence studies, such as those by Meng et al. (2012), who worked with p-hydroxycinnamic acid amides, indicates the potential for using related compounds in biological research, particularly in protein interaction studies and as fluorescent probes (Meng et al., 2012).
Electrochemical and Fluorophore-Based Sensors
Wang et al. (2014) developed a label-free electrochemical immunosensor utilizing derivatives for the detection of environmental pollutants. This research suggests potential applications for related compounds, including "N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)propionamide," in the development of environmental monitoring tools (Wang et al., 2014).
将来の方向性
特性
IUPAC Name |
N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-4-13(20)19-14-9(2)17-15(18-10(14)3)21-12-8-6-5-7-11(12)16/h5-8H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPSKVHGWROCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(N=C(N=C1C)OC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)propionamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[5-(3,4-Dimethylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2561531.png)
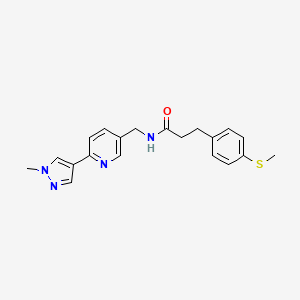
![ethyl 4-({[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2561533.png)
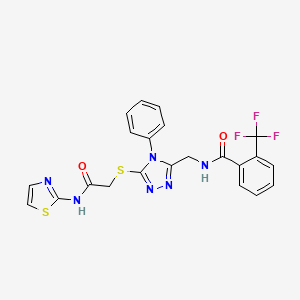
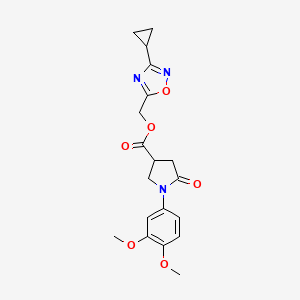
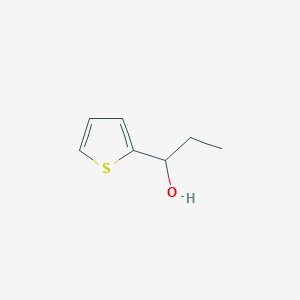
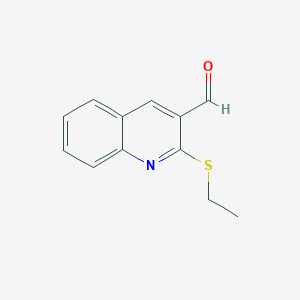
![2-Chloro-1-(6-ethyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)ethanone](/img/structure/B2561540.png)
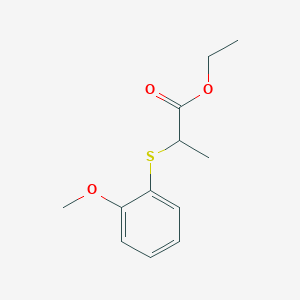
![potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate](/img/structure/B2561543.png)
![2-({[(4-Chlorophenyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B2561546.png)
![N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/no-structure.png)
